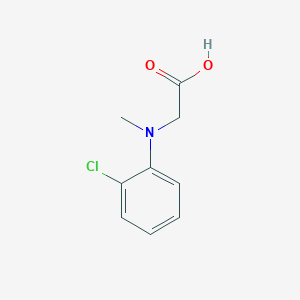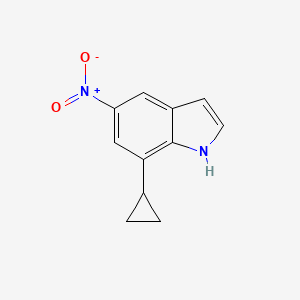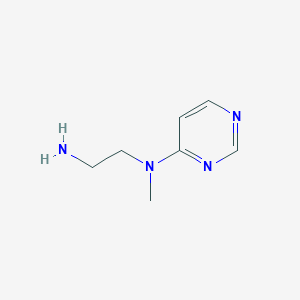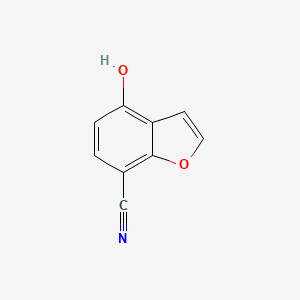
N-(2-Chlorophenyl)-N-methylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chlorophenyl)-N-methylglycine is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a chlorophenyl group attached to the nitrogen atom of the glycine molecule
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorophenyl)-N-methylglycine typically involves the reaction of 2-chloroaniline with glycine in the presence of a methylating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include methyl iodide and sodium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process begins with the preparation of 2-chloroaniline, followed by its reaction with glycine and a methylating agent. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product in high purity.
化学反応の分析
Types of Reactions: N-(2-Chlorophenyl)-N-methylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like sodium hydroxide or ammonia.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N-(2-Phenyl)-N-methylglycine.
Substitution: N-(2-Hydroxyphenyl)-N-methylglycine or N-(2-Aminophenyl)-N-methylglycine.
科学的研究の応用
N-(2-Chlorophenyl)-N-methylglycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of N-(2-Chlorophenyl)-N-methylglycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways are subject to ongoing research.
類似化合物との比較
- N-(2-Chlorophenyl)-N-methylglycinamide
- N-(2-Chlorophenyl)-N-methylglycine ethyl ester
- This compound methyl ester
Comparison: this compound is unique due to its specific structural features, such as the presence of a chlorophenyl group and a methylated glycine moiety. Compared to its analogs, it may exhibit different chemical reactivity and biological activity. For instance, the presence of the chlorine atom can influence its interaction with biological targets, making it distinct from other glycine derivatives.
特性
分子式 |
C9H10ClNO2 |
|---|---|
分子量 |
199.63 g/mol |
IUPAC名 |
2-(2-chloro-N-methylanilino)acetic acid |
InChI |
InChI=1S/C9H10ClNO2/c1-11(6-9(12)13)8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,12,13) |
InChIキー |
AVDYOBSBHBDKPJ-UHFFFAOYSA-N |
正規SMILES |
CN(CC(=O)O)C1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(2,7-Dibromocarbazol-9-yl)ethyl]morpholine](/img/structure/B13870162.png)

![Tert-butyl 4-[(2-bromo-4-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B13870190.png)
![tert-butyl N-[4-bromo-5-(furan-3-yl)thiophen-2-yl]carbamate](/img/structure/B13870200.png)
![2-[2-(3,4-Dihydroxyphenyl)ethoxy]cyclohexan-1-one](/img/structure/B13870202.png)
![1-[(4-Bromophenyl)methyl]-2,3-dihydroindole](/img/structure/B13870203.png)

![4-[1-(1H-imidazol-5-yl)ethyl]-2,3-dimethylpyridine](/img/structure/B13870216.png)



![Tert-butyl 4-([4-chloro-2-[(morpholin-4-yl)carbonyl]phenyl]methyl)piperazine-1-carboxylate](/img/structure/B13870234.png)


